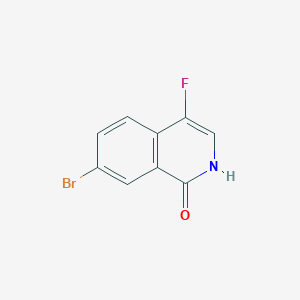
2-(but-3-yn-1-yloxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(but-3-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C6H10O2. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an alkyne and an alcohol functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(but-3-yn-1-yloxy)ethan-1-ol involves the Sonogashira coupling reaction. This reaction typically uses butyne-1-ol and 2-bromopyridine as starting materials, with a palladium catalyst and copper co-catalyst under an inert atmosphere . The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the Sonogashira coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is commonly used.
Major Products
Oxidation: 2-(but-3-yn-1-yloxy)ethanal or 2-(but-3-yn-1-yloxy)ethanoic acid.
Reduction: 2-(but-3-en-1-yloxy)ethan-1-ol or 2-(butyl-1-yloxy)ethan-1-ol.
Substitution: 2-(but-3-yn-1-yloxy)ethyl tosylate.
Scientific Research Applications
2-(but-3-yn-1-yloxy)ethan-1-ol is used in various scientific research fields due to its unique properties:
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol depends on its application. In biochemical studies, it can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
2-(prop-2-yn-1-yloxy)ethan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
2-(but-2-en-1-yloxy)ethan-1-ol: Contains an alkene group instead of an alkyne group.
2-(but-3-yn-1-yloxy)ethanoic acid: An oxidized form of 2-(but-3-yn-1-yloxy)ethan-1-ol.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
36697-85-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



